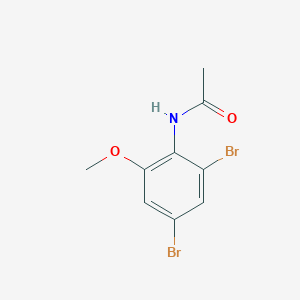
N-(2,4-dibromo-6-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dibromo-6-methoxyphenyl)acetamide is an organic compound characterized by the presence of bromine, methoxy, and acetamide functional groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dibromo-6-methoxyphenyl)acetamide typically involves the bromination of 2,6-dimethoxyaniline followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide as the brominating agent and acetic anhydride or acetyl chloride for the acetylation step. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylacetamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2,4-dibromo-6-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The bromine atoms and methoxy group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
- N-(2,4-dibromo-6-methylphenyl)acetamide
- N-(2,4-dibromo-6-ethoxyphenyl)acetamide
- N-(2,4-dibromo-6-chlorophenyl)acetamide
Comparison: N-(2,4-dibromo-6-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, the methoxy group can enhance its solubility and interaction with specific molecular targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C9H9Br2NO2 |
|---|---|
Peso molecular |
322.98 g/mol |
Nombre IUPAC |
N-(2,4-dibromo-6-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H9Br2NO2/c1-5(13)12-9-7(11)3-6(10)4-8(9)14-2/h3-4H,1-2H3,(H,12,13) |
Clave InChI |
HZABRGUXJQPSMT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1Br)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclohexan-1-ol](/img/structure/B13355977.png)
![N-(2-hydroxy-4-methylquinolin-7-yl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13355981.png)




![N,N-dimethyl-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B13356018.png)
![Benzenesulfonylfluoride, 4-[2-[2-(2-chloro-4-nitrophenoxy)ethoxy]ethoxy]-](/img/structure/B13356023.png)


![4-{3-[(Benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline](/img/structure/B13356034.png)

![4-Fluorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13356050.png)
